7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC13793063
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-4-5-7-13(14,8-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | WGSCFMZCYSCVNN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCCCC1(C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCCC1(C2)C(=O)O |
Introduction
7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid is a complex organic compound belonging to the class of azabicyclic compounds. It features a tert-butoxycarbonyl protecting group and a carboxylic acid functional group, making it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals. The compound's unique structure, which includes a nitrogen atom in its bicyclic framework, contributes to its potential biological activity and interest in medicinal chemistry.
Chemical Reactivity
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Reactivity with Nucleophiles and Electrophiles: The compound can undergo various chemical reactions, typically facilitated by catalysts or specific reagents to enhance reaction rates and yields.
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Stability under Acidic or Basic Conditions: It exhibits stability under both acidic and basic conditions, allowing for a range of synthetic applications.
Synthesis and Purification
The synthesis of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Advanced techniques like chromatography are often employed for purification to ensure high purity of the final product.
Potential Biological Activity
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Enzyme Inhibition: Compounds within this structural class may exhibit significant biological activity, including glycosidase inhibition, which has implications in drug design and therapeutic applications.
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Receptor Modulation: The mechanism of action may involve modulation of receptor activity, contributing to its potential therapeutic uses.
Applications in Medicinal Chemistry
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Intermediate in Synthesis: It serves as a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals due to its structural properties and potential biological activity.
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